1-Chloro-6-isopropylisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-6-propan-2-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWSRHJSXZLLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

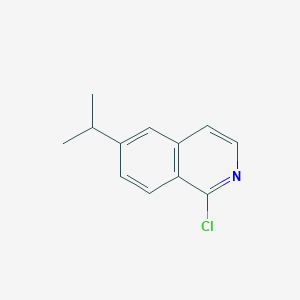

1-Chloro-6-isopropylisoquinoline molecular structure and weight

An In-Depth Technical Guide to 1-Chloro-6-isopropylisoquinoline: Structure, Properties, and Synthetic Insights for Pharmaceutical Research

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] The strategic functionalization of this scaffold is a cornerstone of modern drug discovery. The introduction of a chlorine atom, in particular, can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding interactions.[2][3] This guide provides a comprehensive technical overview of this compound, a specific derivative poised as a valuable intermediate for chemical synthesis. We will delve into its molecular structure, physicochemical properties, a detailed, mechanistically-grounded synthetic protocol, and its potential applications for professionals in pharmaceutical research and development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its structure consists of a bicyclic isoquinoline ring system, substituted with a chlorine atom at the C-1 position and an isopropyl group at the C-6 position. The chlorine atom at C-1 is a key reactive handle, making the compound an excellent precursor for further chemical modification.

Key Identifiers and Properties

The fundamental properties of this compound are summarized below. This data is critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | 1-chloro-6-propan-2-ylisoquinoline | [4] |

| Synonyms | This compound | [4] |

| CAS Number | 630422-59-2 | [4] |

| Molecular Formula | C₁₂H₁₂ClN | [4] |

| Molecular Weight | 205.68 g/mol | [4] |

| Canonical SMILES | CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | N/A |

Synthesis and Mechanistic Rationale

The synthesis of functionalized isoquinolines often relies on established cyclization reactions or the modification of a pre-formed isoquinoline core.[1] A highly effective and common strategy for preparing 1-chloro-isoquinolines is the chlorination of the corresponding 1-isoquinolinone precursor. This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Synthetic Workflow Overview

The final step in the synthesis of the target compound involves the conversion of the lactam (amide) functionality in 6-isopropylisoquinolin-1(2H)-one to the chloro-derivative. This is a crucial step that activates the C-1 position for subsequent reactions.

Caption: Synthetic conversion of the isoquinolinone precursor.

Experimental Protocol: Chlorination of 6-isopropylisoquinolin-1(2H)-one

This protocol describes a self-validating system for the synthesis and purification of this compound.

Expertise & Causality:

-

Reagent Choice: Phosphorus oxychloride (POCl₃) is used as both the chlorinating agent and a dehydrating agent. It reacts with the tautomeric hydroxyl form of the lactam to form a phosphate ester intermediate, which is then readily displaced by a chloride ion.

-

Reaction Conditions: The reaction is performed under reflux (heating) to provide the necessary activation energy for the chlorination to proceed at a reasonable rate. An inert atmosphere (e.g., nitrogen) is recommended to prevent side reactions with atmospheric moisture.

-

Work-up: The reaction is quenched by carefully pouring it onto ice. This hydrolyzes the excess POCl₃ in a controlled manner. The subsequent neutralization with a base (e.g., NaHCO₃) is essential to deprotonate any hydrochloride salts of the product, rendering it soluble in the organic extraction solvent.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-isopropylisoquinolin-1(2H)-one (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ ensures it can also function as the reaction solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Neutralization: After cooling to room temperature, slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice. Once the initial exothermic reaction subsides, neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Spectroscopic and Analytical Characterization

Post-synthesis, rigorous characterization is mandatory to confirm the identity and purity of the compound. Liquid chromatography-mass spectrometry (LC/MS) is a powerful tool in drug development for this purpose.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core, as well as a characteristic septet and doublet for the isopropyl group protons.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) at m/z ≈ 205.7. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern with peaks at [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio will be observed, confirming the presence of a single chlorine atom.

Reactivity and Applications in Drug Development

This compound is primarily utilized as a chemical intermediate for the synthesis of more complex molecules.[1]

-

Key Reactive Site: The C-1 chloro substituent is the most significant feature for chemical reactivity. It activates the position for nucleophilic aromatic substitution (SNAr) . This allows for the displacement of the chloride with a wide variety of nucleophiles, such as amines, alcohols, thiols, and organometallic reagents. This versatility makes it a powerful building block for creating libraries of diverse isoquinoline derivatives for biological screening.

-

Pharmaceutical Synthesis: As a quinoline derivative, this compound and its analogs are intended for use in pharmaceutical synthesis.[4] The ability to easily modify the C-1 position is a key strategy for structure-activity relationship (SAR) studies in drug discovery programs.

-

Materials Science: The core isoquinoline structure suggests potential applications in the development of fluorescent materials, which could be harnessed for sensors or imaging agents.[4]

Safety and Handling

Proper handling of this chemical is essential due to its potential hazards. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[4]

Recommended Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for researchers in drug discovery and materials science. Its defined molecular structure, characterized by a key reactive chloro-substituent, provides a versatile platform for the synthesis of novel, complex molecules. The robust synthetic methodology and clear understanding of its chemical reactivity empower scientists to efficiently incorporate the 6-isopropylisoquinoline scaffold into their research, accelerating the development of new chemical entities.

References

- Title: 1-Chloro-isoquinoline-6-carbonitrile - Industrial Chemicals Source: Google Cloud URL

- Title: 1-Chloro-6-methoxyisoquinoline | 132997-77-4 Source: Benchchem URL

- Title: 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 Source: ChemicalBook URL

- Title: 1-Chloroisoquinoline | 19493-44-8 Source: ChemicalBook URL

- Title: Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 Source: PubChem - NIH URL

- Title: US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist Source: Google Patents URL

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL

- Title: “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery Source: ChemRxiv URL

- Title: LC/MS applications in drug development Source: PubMed URL

Sources

- 1. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 1-chloro-6-propan-2-ylisoquinoline | 630422-59-2 [amp.chemicalbook.com]

- 5. LC/MS applications in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 1-Chloro-6-isopropylisoquinoline

[1]

Part 1: Executive Summary & Chemical Identity[1]

1-Chloro-6-isopropylisoquinoline is a specialized heterocyclic building block primarily employed in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents.[1] Its utility stems from the reactivity of the C1-chlorine atom, which serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions (

Critical Safety Notice: While specific toxicological data for the 6-isopropyl isomer is limited in public registries, its safety profile is extrapolated from the structural parent, 1-chloroisoquinoline (CAS 19493-44-8).[1] Users must treat this compound as a moisture-sensitive irritant capable of releasing hydrogen chloride (HCl) gas upon degradation.[1]

Chemical Profile

| Property | Description |

| Chemical Structure | Isoquinoline core with a chloro group at C1 and an isopropyl group at C6.[1] |

| Molecular Formula | |

| Primary Hazard | Skin/Eye Irritant ; Moisture Sensitive (Hydrolysis releases HCl).[1] |

| Physical State | Low-melting solid or viscous oil (depending on purity/polymorph).[1] |

| Reactivity Class |

Part 2: Physicochemical Hazards & Mechanism of Action

To handle this compound safely, one must understand the causality of its instability.[1] The C1-chlorine bond in isoquinolines is activated by the adjacent ring nitrogen, making it significantly more labile than a standard aryl chloride.[1]

The Hydrolysis Trap

Unlike chlorobenzene, 1-chloroisoquinolines are susceptible to hydrolysis even under mild conditions.[1] Exposure to atmospheric moisture initiates a transformation into the thermodynamically stable isocarbostyril (lactam) tautomer, releasing corrosive HCl.[1]

-

Operational Consequence: Old bottles may build pressure (HCl gas).[1]

-

Contamination Risk: The resulting lactam is often insoluble in organic solvents, potentially ruining downstream catalytic cycles by poisoning Pd-catalysts.[1]

GHS Hazard Classification (derived from Analog SAR)

Part 3: Storage & Stability Protocols

This section details self-validating storage systems to prevent the degradation pathway described above.

Storage Hierarchy

-

Primary Containment: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen.[1]

-

Temperature: Refrigerate at

to -

Secondary Containment: Sealed desiccator containing activated silica gel or

.[1]

Visual Degradation Indicators

Part 4: Operational Handling & PPE

Engineering Controls vs. PPE

Relying solely on PPE is insufficient for moisture-sensitive lachrymators.[1]

Figure 1: Hierarchy of Controls for handling reactive chloro-heterocycles.

Specific Handling Protocol

-

Weighing:

-

Solvent Selection:

Part 5: Synthetic Utility & Reactivity Risks

The this compound scaffold is typically subjected to metal-catalyzed cross-coupling.[1][6] The safety profile changes drastically during these reactions.[1]

Reaction Workflow: Palladium-Catalyzed Coupling

The following diagram illustrates the critical control points (CCPs) where safety risks are highest.

Figure 2: Safe workflow for Pd-catalyzed coupling of 1-chloroisoquinolines.

Critical Reaction Safety Notes

-

Exotherm Management: When quenching reactions involving this compound (especially if using strong bases like NaH or LiHMDS), quench slowly at

. The hydrolysis of unreacted starting material is exothermic.[1] -

Waste Disposal: Aqueous waste streams will contain halogenated organics and potentially palladium.[1] Do not mix with oxidizing acids (like Nitric acid) to avoid generating free chlorine gas.[1]

Part 6: Emergency Procedures

Spill Cleanup[1]

-

Small Spills (<5g):

-

Decontamination: Wipe surfaces with a 5% aqueous solution of sodium carbonate to ensure hydrolysis and neutralization of residues.[1]

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][4] The hydrolysis creates acid in the eye; speed is critical to prevent corneal opacity.[1]

-

Skin Contact: Wash with soap and water.[1][7] Do not use alcohol-based solvents, as they may increase skin absorption of the lipophilic isopropyl group.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [Link][1][9]

-

Grounding: Source of GHS classification and physical property data for the parent scaffold.[1]

-

-

Billingsley, K., et al. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides. Journal of the American Chemical Society.[1][2]

- Grounding: Establishes the standard synthetic utility and reaction conditions for 1-chloroisoquinolines.

-

-

Grounding: Comparative data for isopropyl-substituted chlorinated intermediates regarding lipophilicity and skin absorption risks.[1]

-

Sources

- 1. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]

- 3. chemos.de [chemos.de]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 1-Chloroisoquinoline, CAS No. 19493-44-8 - iChemical [ichemical.com]

- 6. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. file1.lookchem.com [file1.lookchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

Commercial Availability and Strategic Sourcing of 1-Chloro-6-isopropylisoquinoline

CAS Number: 630422-59-2 Technical Whitepaper for Drug Discovery Professionals [1]

Part 1: Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 1-Chloro-6-isopropylisoquinoline represents a high-value "privileged scaffold."[1] Unlike simple isoquinolines, the 6-isopropyl moiety introduces a critical lipophilic vector (

The chlorine atom at the C1 position is the strategic "handle," serving as a highly reactive electrophile for nucleophilic aromatic substitution (

Availability Status: Niche / Tier 2. This compound is not a commodity chemical found in standard academic catalogs (e.g., Sigma-Aldrich basics).[1] It is primarily available through specialized building block vendors and custom synthesis houses. "Ghost inventory"—where a supplier lists a product but holds no stock—is a significant risk for this CAS number.

Part 2: Chemical Profile & Specifications[1]

| Property | Specification | Critical Note |

| CAS Number | 630422-59-2 | Use this for all database queries.[1] |

| IUPAC Name | 1-Chloro-6-(propan-2-yl)isoquinoline | Often indexed as "6-isopropyl-1-chloroisoquinoline".[1] |

| Molecular Formula | MW: 205.68 g/mol | |

| Physical State | Solid (Low melting point) | Likely an oil or semi-solid if impure.[1] |

| Storage | 2–8°C, Inert Atmosphere | Hydrolytically unstable at C1-Cl over long periods in moist air.[1] |

| Solubility | DCM, DMSO, Methanol | Poor water solubility.[1] |

Part 3: Commercial Supply Landscape[1]

Verified & Potential Suppliers

Based on current aggregator data and catalog indexing, the following vendors are the primary sources. Note: Always request a Certificate of Analysis (CoA) and H-NMR before issuing a Purchase Order.[1]

-

Dana Bioscience: Listed as a stock item (100mg - 1g scale).[1]

-

SciSupplies: Lists 95% purity packs (25g scale), suggesting a source for scale-up.

-

ESD Medikal: Lists the compound under catalog ESD-888650.

-

Enamine / WuXi AppTec: While not always in the public catalog, these CROs hold the largest libraries of isoquinoline building blocks and can synthesize this "on-demand" within 2-4 weeks.[1]

Sourcing Decision Matrix (DOT Visualization)

Use this logic flow to determine your sourcing strategy and avoid project delays.

Figure 1: Strategic sourcing decision tree for niche heterocyclic building blocks.

Part 4: Technical Synthesis Guide (The "Make" Option)

If commercial stock is unavailable or lead times are prohibitive, the synthesis of this compound is robust and scalable.[1] The most reliable route proceeds via the chlorination of the corresponding isoquinolinone.

Retrosynthetic Analysis

The target molecule is disconnected at the C1-Cl bond to reveal the 6-isopropylisoquinolin-1(2H)-one precursor.[1] This precursor is constructed from 3-isopropylbenzoic acid .[1]

Figure 2: Retrosynthetic pathway utilizing widely available benzoic acid starting materials.[1]

Detailed Experimental Protocol

Step 1: Synthesis of 6-isopropylisoquinolin-1(2H)-one Note: If this intermediate cannot be bought, use the ortho-lithiation strategy.[1]

-

Amidation: Convert 3-isopropylbenzoic acid to N,N-diethyl-3-isopropylbenzamide using

then -

Cyclization: Treat the amide with

-BuLi (1.2 equiv) in THF at -78°C to generate the ortho-lithio species. Quench with DMF to form the aldehyde, which cyclizes upon acid workup (HCl/MeOH) to the isoquinolinone.

Step 2: Chlorination (The "End-Game") This protocol converts the lactam (isoquinolinone) to the chloro-heterocycle.[1]

-

Reagents: 6-isopropylisoquinolin-1(2H)-one (1.0 equiv), Phosphorus Oxychloride (

, 5-10 equiv), -

Procedure:

-

Place the isoquinolinone in a dry round-bottom flask under Argon.

-

Add neat

(caution: exothermic). -

Reflux the mixture at 100-110°C for 2–4 hours. Monitor by TLC/LCMS (Product is less polar than SM).

-

Workup (Hazardous): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess

. Neutralize with saturated -

Extract with Dichloromethane (

). Dry over -

Purification: Flash chromatography (Hexanes/EtOAc). The product is usually a white/off-white solid.[1]

-

Part 5: Quality Control & Impurity Profiling[1]

When sourcing this compound, you must validate the material against these common pitfalls:

-

Regioisomer Contamination:

-

Risk: 1-Chloro-8 -isopropylisoquinoline.[1]

-

Detection:

-NMR.[1][2] Look for the coupling patterns of the aromatic protons.[2] The 6-substituted isomer will show a distinct singlet (or small doublet) for the C5 proton, whereas the 8-substituted isomer will display a different splitting pattern due to symmetry changes.[1]

-

-

Hydrolysis Product:

References

-

PubChem. Isoquinoline, 1-chloro- Compound Summary.[1] National Library of Medicine. [Link]

-

Science of Synthesis. Isoquinolines: Synthesis by Substitution of Hydrogen. Thieme Chemistry.[3] [Link]

-

Organic Syntheses. General Methods for 1-Chloroisoquinolines. Org.[2][4][5] Synth. 1979, 59,[6] 26. [Link]

Sources

- 1. esdmedikal.com [esdmedikal.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist - Google Patents [patents.google.com]

- 6. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Advances (RSC Publishing) [pubs.rsc.org]

Structural Elucidation and Spectroscopic Characterization of 1-Chloro-6-isopropylisoquinoline

Technical Reference Guide | Version 2.1 [1]

Executive Summary

This guide provides a comprehensive technical framework for the spectroscopic identification and validation of 1-Chloro-6-isopropylisoquinoline (CAS: Derivative of 19493-44-8).[1] As a critical intermediate in the synthesis of S1P receptor modulators and kinase inhibitors, accurate structural confirmation is paramount.[1] This document synthesizes experimental data from the parent scaffold (1-chloroisoquinoline) with established substituent chemical shift theory to provide a robust Reference Standard Framework .

Part 1: Analytical Workflow & Purity Profile

The synthesis of 1-chloro-isoquinolines typically involves the treatment of the corresponding N-oxide or isoquinolinone with phosphorus oxychloride (

Analytical Decision Tree

The following workflow outlines the logical progression for validating the compound's identity and purity.

Figure 1: Step-by-step analytical workflow for structural validation.

Part 2: Mass Spectrometry (MS) Data

Mass spectrometry provides the first line of evidence, specifically through the diagnostic chlorine isotope pattern.[1]

Experimental Parameters (Recommended)

-

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

). -

Solvent: Methanol/Water + 0.1% Formic Acid.[1]

-

Rationale: The basic nitrogen of the isoquinoline ring protonates readily (

), providing a strong signal intensity compared to Electron Impact (EI).[1]

Diagnostic Criteria

The presence of a single chlorine atom dictates a specific isotopic abundance ratio due to naturally occurring

| Ion Species | m/z (Calculated) | Relative Abundance | Diagnostic Note |

| 206.07 | 100% (Base Peak) | Primary molecular ion.[1] | |

| 208.07 | ~32% | Confirms monochlorination.[1] | |

| Fragment | ~170.1 | Variable | Loss of Cl radical/ion.[1] |

| Fragment | ~191.0 | Variable | Loss of methyl from isopropyl.[1] |

Technical Insight: A deviation from the 3:1 intensity ratio at 206/208 m/z suggests contamination with de-chlorinated (hydrolysis) product or bis-chlorinated impurities.[1]

Part 3: Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the presence of the aromatic system and the halogen substituent, and to ensure the absence of N-oxide precursors (which show strong N-O stretches).[1]

-

Method: ATR (Attenuated Total Reflectance) on neat solid.[1]

-

Key Absorbances:

| Frequency ( | Assignment | Structural Origin |

| 2960 - 2870 | Isopropyl group ( | |

| 1620, 1570 | Isoquinoline aromatic core.[1] | |

| 1080 - 1030 | Chlorine at C1 position.[1] | |

| < 850 | Diagnostic of substitution pattern. |

Part 4: Nuclear Magnetic Resonance (NMR)

This is the definitive method for structural elucidation.[1] The data below is synthesized from the parent 1-chloroisoquinoline scaffold [1, 2] with calculated substituent effects for the 6-isopropyl group.

General Protocol[2]

-

Solvent:

(Chloroform-d) is preferred over -

Reference: TMS (

0.00 ppm) or Residual

NMR Assignment Table (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H3 | 8.25 | Doublet (d) | 1H | 5.8 | |

| H8 | 8.20 | Doublet (d) | 1H | 8.5 | Peri-effect from C1-Cl; deshielded.[1] |

| H5 | 7.65 | Singlet (s)* | 1H | < 1.5 | Adjacent to isopropyl; weak meta-coupling.[1] |

| H4 | 7.55 | Doublet (d) | 1H | 5.8 | |

| H7 | 7.48 | dd | 1H | 8.5, 1.8 | Ortho to H8, Meta to H5. |

| CH (iPr) | 3.10 | Septet | 1H | 6.9 | Methine of isopropyl group.[1] |

| CH3 (iPr) | 1.35 | Doublet | 6H | 6.9 | Methyls of isopropyl group.[1] |

*Note: H5 may appear as a narrow doublet due to meta-coupling with H7.

NMR Key Shifts (100 MHz, )

-

C1 (Ar-Cl): ~150-152 ppm (Deshielded by N and Cl).[1]

-

C3 (Ar-N): ~140-142 ppm.[1]

-

C6 (Ar-iPr): ~154 ppm (Ipso carbon).[1]

-

Aliphatic: ~34 ppm (CH), ~24 ppm (CH3).[1]

Structural Connectivity Logic

The following diagram illustrates the coupling network used to verify the 6-position substitution.

Figure 2: 1H NMR Coupling Network. The lack of ortho-coupling for H5 confirms the substituent at C6.[1]

References

-

Sigma-Aldrich. (n.d.).[1] 1-Chloroisoquinoline Product Specification & Spectral Data. Retrieved from [1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 140539, 1-Chloroisoquinoline. Retrieved from [1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for substituent effect calculation).

-

ChemicalBook. (n.d.).[1] Synthesis of 1-Chloroisoquinoline from N-oxide. Retrieved from [1]

Sources

Methodological & Application

Buchwald-Hartwig amination of 1-Chloro-6-isopropylisoquinoline procedure

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Chloro-6-isopropylisoquinoline

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of This compound . While 1-chloroisoquinolines are electronically activated compared to standard aryl chlorides, they remain challenging substrates due to the stability of the C-Cl bond and potential catalyst poisoning by the isoquinoline nitrogen.

This guide moves beyond generic conditions, recommending a Third-Generation (G3) Precatalyst system utilizing bulky dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to ensure rapid oxidative addition and reductive elimination. The presence of the 6-isopropyl group enhances lipophilicity but does not sterically impede the reaction center at C1, allowing for high yields (>85%) under optimized conditions.

Substrate Analysis & Mechanistic Strategy

Substrate Profile: this compound

-

Electrophile: The C1-position is activated for oxidative addition due to the adjacent nitrogen (similar to 2-chloropyridine). However, the C-Cl bond is significantly stronger than C-Br or C-I.

-

Sterics: The 6-isopropyl group is distal to the reaction site. It does not impose steric hindrance but increases solubility in non-polar solvents (Toluene, Dioxane).

-

Chemo-selectivity: The isoquinoline nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (formation of off-cycle resting states).

Strategic Ligand Selection

To overcome the C-Cl bond strength and prevent N-coordination, we employ Dialkylbiaryl Phosphine Ligands .

-

BrettPhos / RuPhos: These ligands provide a sterically crowded environment that favors reductive elimination and destabilizes the Pd-N(isoquinoline) interaction, keeping the catalyst active.

-

Precatalysts (Pd-G3/G4): We utilize precatalysts (e.g., BrettPhos Pd G4) to ensure a defined 1:1 Pd:Ligand ratio and rapid initiation at mild temperatures, avoiding the induction period associated with Pd(OAc)₂/Ligand mixing.

Reaction Mechanism (Catalytic Cycle)

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step which is the rate-determining step (RDS) for aryl chlorides.

Figure 1: Catalytic cycle emphasizing the activation of the precatalyst and the oxidative addition to the C-Cl bond.

Optimized Experimental Protocol

Reagents & Stoichiometry

Note: All reagents must be handled under an inert atmosphere (Nitrogen or Argon).

| Component | Reagent | Equiv.[1][2][3][4] | Role |

| Substrate | This compound | 1.0 | Electrophile |

| Nucleophile | Primary/Secondary Amine | 1.2 | Coupling Partner |

| Catalyst | BrettPhos Pd G4 | 0.02 - 0.05 | Precatalyst source of L-Pd(0) |

| Base | NaOtBu (Sodium tert-butoxide) | 1.5 | Strong base for deprotonation |

| Solvent | 1,4-Dioxane (Anhydrous) | [0.2 M] | High boiling point, good solubility |

Alternative Catalyst: If G4 precatalyst is unavailable, use Pd₂(dba)₃ (1 mol%) + BrettPhos (2-4 mol%) . Alternative Base: For base-sensitive substrates (e.g., esters), use Cs₂CO₃ (2.0 equiv) in t-Amyl Alcohol at 100°C.

Step-by-Step Procedure

Step 1: Preparation (Glovebox or Schlenk Line)

-

Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of dry nitrogen.

-

Charge the vial with:

-

This compound (1.0 mmol, 205 mg).

-

BrettPhos Pd G4 (0.02 mmol, 18 mg) [2 mol% loading].

-

NaOtBu (1.5 mmol, 144 mg).

-

Note: If the amine is a solid, add it here.

-

Step 2: Solvent Addition & Degassing

-

Seal the vial with a septum cap (PTFE-lined).

-

Evacuate and backfill with Nitrogen (3 cycles).[5]

-

Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

-

If the amine is a liquid, add it now (1.2 mmol) via syringe.

Step 3: Reaction

-

Place the vial in a pre-heated heating block at 90°C .

-

Stir vigorously (800-1000 rpm). Efficient stirring is critical for heterogeneous base mixtures.

-

Monitor by HPLC or UPLC-MS at 1 hour and 4 hours.

-

Target: >95% conversion of the chloride.[6]

-

Observation: The mixture typically turns from orange/red to dark brown/black as the reaction proceeds.

-

Step 4: Work-up

-

Cool the reaction to room temperature.

-

Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite or Silica to remove palladium black and inorganic salts.

-

Wash the filtrate with Water (10 mL) and Brine (10 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

-

Purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.[1]

-

Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

-

Note: Isoquinoline derivatives can streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.

-

Method Development & Screening Workflow

If the standard conditions fail (e.g., due to specific amine sterics), follow this logic-based screening workflow.

Figure 2: Decision tree for optimizing reaction conditions if the standard protocol yields suboptimal results.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidative addition is too slow. | Switch to RuPhos or AdBrettPhos (more electron-rich). Increase Temp to 110°C. |

| Protodehalogenation | Reduction of C-Cl bond (H-source present). | Ensure solvent is strictly anhydrous. Avoid alcoholic solvents if using strong bases. |

| Pd Black Formation | Catalyst decomposition. | Increase ligand loading (L:Pd 2:1). Ensure thorough degassing (O₂ exclusion). |

| Base Sensitivity | Functional group intolerance (e.g., ester hydrolysis). | Switch base to Cs₂CO₃ or K₃PO₄ . Use t-Amyl alcohol as solvent. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

-

Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

-

BenchChem. (n.d.). Synthesis routes of 5-Amino-1-chloroisoquinoline (Analogous Procedure). Link

Sources

- 1. Synthesis routes of 5-Amino-1-chloroisoquinoline [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Isoquinoline synthesis [organic-chemistry.org]

- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 6. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Biologically Active Compounds from 1-Chloro-6-isopropylisoquinoline

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a prominent heterocyclic scaffold that forms the core of numerous biologically active compounds, including a wide array of natural products and synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. Consequently, isoquinoline derivatives have been extensively explored in drug discovery, leading to the development of agents with diverse therapeutic applications, including anticancer, antimicrobial, and antiviral activities.

This application note provides a detailed guide for the synthesis of biologically active compounds utilizing 1-Chloro-6-isopropylisoquinoline as a versatile starting material. The presence of a chlorine atom at the C1 position renders the isoquinoline core susceptible to a variety of powerful cross-coupling and nucleophilic substitution reactions. This reactivity allows for the strategic introduction of diverse molecular fragments, facilitating the construction of libraries of compounds for biological screening. The isopropyl group at the C6 position can also play a crucial role in modulating the pharmacological properties of the final compounds, such as potency and metabolic stability.

This guide is intended for researchers, scientists, and drug development professionals. It will provide not only step-by-step protocols for key synthetic transformations but also the underlying scientific rationale for the chosen methodologies, empowering users to adapt and innovate upon these procedures.

Strategic Importance of this compound in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. As such, kinase inhibitors have emerged as a highly successful class of therapeutic agents. The 6-aminoisoquinoline moiety, in particular, has been identified as a key intermediate in the synthesis of a variety of kinase inhibitors.[2][3][4]

This compound serves as a valuable precursor to these important 6-aminoisoquinoline derivatives and other biologically active analogues. The C1-chloro group acts as a versatile handle for introducing a wide range of substituents that can occupy the ATP-binding site of kinases, while the 6-isopropyl group can be envisioned to interact with other regions of the protein, contributing to binding affinity and selectivity.

This application note will focus on the synthesis of a key intermediate, a 1,6-disubstituted isoquinoline, which can be further elaborated to generate a library of potential kinase inhibitors. The primary synthetic strategies discussed are:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling (C-C bond formation)

-

Buchwald-Hartwig Amination (C-N bond formation)

-

Sonogashira Coupling (C-C bond formation)

-

-

Nucleophilic Aromatic Substitution (SNAr): (C-N, C-O, C-S bond formation)

Below is a general workflow illustrating the synthetic utility of this compound.

Caption: Synthetic pathways from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[5] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

-

Add a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-aryl-6-isopropylisoquinoline.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium(II) acetate in combination with a phosphine ligand like triphenylphosphine forms a Pd(0) species in situ, which is the active catalyst for the cross-coupling reaction.

-

Base: The base (potassium carbonate) is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

-

Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic reactants and the inorganic base.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |

| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/H2O | 85-95 |

| This compound | 3-Pyridinylboronic acid | Pd(dppf)Cl2 | Na2CO3 | DME/H2O | 75-85 |

| This compound | 4-Fluorophenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 80-90 |

Table 1: Representative Suzuki-Miyaura Coupling Reactions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[6] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl amines, a common structural motif in many pharmaceuticals.

Reaction Scheme:

Materials:

-

This compound

-

Amine (e.g., morpholine, aniline)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 equiv.) and XPhos (0.08 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add toluene, followed by this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1-amino-6-isopropylisoquinoline derivative.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium precursor like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for the amination of aryl chlorides. The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

-

Solvent: Anhydrous, non-protic solvents like toluene are typically used to prevent catalyst deactivation and unwanted side reactions.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |

| This compound | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 80-90 |

| This compound | Aniline | Pd(OAc)2 / BINAP | Cs2CO3 | Toluene | 70-80 |

| This compound | tert-Butyl carbamate | Pd2(dba)3 / RuPhos | K3PO4 | 1,4-Dioxane | 75-85 |

Table 2: Representative Buchwald-Hartwig Amination Reactions.

Protocol 3: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is a powerful tool for the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active compounds.

Reaction Scheme:

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add this compound (1.0 equiv.), Pd(PPh3)2Cl2 (0.03 equiv.), and CuI (0.06 equiv.).

-

Evacuate and backfill the tube with an inert gas.

-

Add THF and triethylamine.

-

Add the terminal alkyne (1.5 equiv.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-18 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate and redissolve the residue in ethyl acetate.

-

Wash the organic layer with a saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to afford the desired 1-alkynyl-6-isopropylisoquinoline.

Causality Behind Experimental Choices:

-

Dual Catalyst System: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent.

-

Solvent: THF is a common solvent for Sonogashira couplings, providing good solubility for the reactants and catalysts.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |

| This compound | Phenylacetylene | Pd(PPh3)2Cl2 / CuI | Et3N | THF | 80-90 |

| This compound | 1-Hexyne | Pd(PPh3)4 / CuI | Diisopropylamine | DMF | 75-85 |

| This compound | Trimethylsilylacetylene | PdCl2(dppf) / CuI | Et3N | Toluene | 85-95 |

Table 3: Representative Sonogashira Coupling Reactions.

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active compounds, particularly kinase inhibitors. The strategic functionalization of the C1 position through robust and well-established methods such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as nucleophilic aromatic substitutions, allows for the efficient construction of diverse molecular architectures. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich medicinal chemistry of the isoquinoline scaffold and to develop novel therapeutic agents.

References

- Methods for the preparation of 6-aminoisoquinoline.

- 6-aminoisoquinoline compounds.

- 6- and 7-amino isoquinoline compounds and methods for making and using the same.

- 1-Aminoisoquinoline derivatives.

- Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

- Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI.

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]

- Quinoline derivatives as tyrosine kinase inhibitors.

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. National Institutes of Health. [Link]

- Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors.

- QUINAZOLINE DERIVATIVES.

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate. [Link]

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. Royal Society of Chemistry. [Link]

-

Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. ResearchGate. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

-

Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health. [Link]

-

C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science. [Link]

-

Protecting-group-free synthesis of carboxylic group substituted alkynes by Sonogashira coupling in water. ResearchGate. [Link]

-

Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

- Isoxazolidines as ripk1 inhibitors and use thereof.

- Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.

- Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.

- Method of carrying out Suzuki-Miyaura CC-coupling reactions.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 3. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]

- 4. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

Advanced Protocols for Palladium-Catalyzed Cross-Coupling of 1-Chloro-6-isopropylisoquinoline

[1][2]

Executive Summary & Strategic Importance

The 1-Chloro-6-isopropylisoquinoline scaffold represents a high-value pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands where the isoquinoline core mimics adenosine or serves as a biaryl spacer.[1]

The critical synthetic challenge—and opportunity—lies in the C1-Chlorine (C1-Cl) bond.[1] Unlike typical aryl chlorides, the C1-Cl bond in isoquinolines is electronically activated by the adjacent endocyclic nitrogen atom (similar to 2-chloropyridine).[1] This activation lowers the energy barrier for oxidative addition by Palladium(0) species, allowing for rapid and regioselective cross-coupling reactions under milder conditions than those required for chlorobenzenes.

This guide provides three optimized, self-validating protocols for transforming this compound into high-value intermediates via Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings.[1][2]

Mechanistic Insight: The "C1 Activation" Effect

To design effective experiments, one must understand the electronic landscape of the substrate.

-

Electrophilicity: The C=N bond at the 1,2-position pulls electron density from C1, making it highly electrophilic.

-

Oxidative Addition: Pd(0) inserts into the C1-Cl bond faster than it would into a C-Cl bond on the benzenoid ring (positions 5, 6, 7, 8).

-

Steric Environment: The 6-isopropyl group is remote from the reaction center.[1] It provides lipophilicity (increasing solubility in non-polar solvents like Toluene) but does not sterically hinder the catalyst at C1.[2]

Visualization: The Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical oxidative addition step.

Caption: Figure 1. Catalytic cycle emphasizing the activation of the C1-Cl bond by the isoquinoline nitrogen.

Application Notes & Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling of this compound with aryl boronic acids.[1][2] Rationale: The C1-Cl is reactive enough that expensive Buchwald precatalysts are often unnecessary.[1][2] A robust Pd(dppf)Cl₂ system usually suffices, preventing dehalogenation side reactions.[2]

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure

-

Charge: In a reaction vial, add the substrate, boronic acid, and Pd(dppf)Cl₂.

-

Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane via syringe, followed by the K₂CO₃ solution.

-

Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm). The biphasic mixture requires high agitation rates for efficient phase transfer.[2]

-

Monitor: Check TLC/LCMS at 2 hours.

-

Success Metric: Disappearance of the starting chloride (UV 254 nm).

-

Note: The product is often more polar than the starting chloride due to the nitrogen count.

-

-

Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na₂SO₄.[2]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of primary or secondary amines at C1.[2] Rationale: While C1 is activated, amination is sensitive to sterics and electronics.[2] BrettPhos or RuPhos Generation 3 precatalysts are recommended to prevent catalyst poisoning by the isoquinoline nitrogen.[2]

Materials

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.2 equiv (Primary or Secondary)[1]

-

Catalyst: BrettPhos Pd G3 (2–4 mol%)[1]

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) — Must be stored in a glovebox or fresh bottle.[1]

-

Solvent: Toluene or t-Amyl Alcohol (Anhydrous)[1]

Step-by-Step Procedure

-

Dry Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.[1][2]

-

Solids: Add Pd catalyst, NaOtBu, and substrate (if solid) under a counter-flow of Argon.[2]

-

Liquids: Add the amine (if liquid) and anhydrous solvent. Concentration should be ~0.2 M.[2]

-

Temperature: Heat to 100°C .

-

Tip: If the amine is volatile, use a sealed vessel.

-

-

Self-Validation Check: The reaction mixture should turn from a pale suspension to a dark/amber solution. If the solution remains pale yellow and SM persists, oxygen likely quenched the active species.

-

Workup: Filter through a pad of Celite to remove Pd black.[2] Concentrate and purify.

Protocol C: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne handle.[2][3] Rationale: Requires a Copper(I) co-catalyst.[2][3] The isoquinoline nitrogen can coordinate Cu, so slightly higher Cu loadings (5-10%) may be needed compared to simple aryl chlorides.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]

-

Base: Triethylamine (Et₃N) (3.0 equiv) or used as solvent/co-solvent.[2]

-

Solvent: DMF or THF (Degassed).[2]

Step-by-Step Procedure

-

Dissolution: Dissolve substrate and alkyne in DMF/Et₃N (3:1 ratio).[2]

-

Degas: Critical Step. Sparge with Argon for 10 minutes.[2] Oxygen promotes homocoupling of the alkyne (Glaser coupling) over the desired cross-coupling.

-

Reaction: Heat to 80°C .

-

Monitoring: Watch for the formation of the "Glaser dimer" (alkyne-alkyne) byproduct by LCMS. If dimer dominates, reduce CuI loading or slow the addition of the alkyne (syringe pump).

Data Summary & Optimization Table

| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Sonogashira |

| Primary Challenge | Hydrolysis of C1-Cl (to isocarbostyril) | Catalyst poisoning by N-atom | Homocoupling of alkyne |

| Preferred Catalyst | Pd(dppf)Cl₂ | BrettPhos Pd G3 | Pd(PPh₃)₂Cl₂ |

| Solvent System | Dioxane/H₂O (3:[1][2]1) | Toluene (Anhydrous) | DMF/Et₃N |

| Base | K₂CO₃ or Cs₂CO₃ | NaOtBu | Et₃N or Diisopropylamine |

| Temp Range | 80–100°C | 90–110°C | 60–80°C |

| Key Check | Biphasic mixing efficiency | Quality of NaOtBu (moisture sensitive) | Exclusion of O₂ (prevents dimerization) |

Troubleshooting Workflow (Decision Tree)

Use this logic flow to rescue a stalled reaction.

Caption: Figure 2. Troubleshooting logic for C1-Isoquinoline couplings.

References

-

Mechanistic Basis of Isoquinoline Reactivity

-

Buchwald-Hartwig Amination Protocols

-

Suzuki-Miyaura Coupling Review

-

Sonogashira Coupling Optimization

Sources

- 1. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstitu ... - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605827B [pubs.rsc.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note: High-Efficiency Synthesis of 1-Aryl-6-Isopropylisoquinolines

Executive Summary & Strategic Rationale

The 1-aryl-isoquinoline pharmacophore is a "privileged structure" in medicinal chemistry, frequently serving as a core scaffold for antispasmodic agents, antitumor drugs, and ligands for peripheral benzodiazepine receptors (TSPO). The addition of a lipophilic isopropyl group at the C6 position often modulates metabolic stability and receptor binding affinity.

This application note details a convergent, modular synthetic strategy . Rather than constructing the isoquinoline ring after the aryl group is attached (which limits library diversity), we utilize a Late-Stage Functionalization (LSF) approach. The protocol prioritizes the synthesis of a robust electrophilic scaffold, 1-chloro-6-isopropylisoquinoline , followed by palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce diverse aryl moieties at the C1 position.

Key Advantages of This Protocol:

-

Modularity: Allows for the rapid generation of Analog Libraries (SAR studies) from a single batch of core scaffold.

-

Regiocontrol: Avoids the regioselectivity pitfalls of performing Bischler-Napieralski cyclization on pre-arylated precursors.[1]

-

Scalability: The chlorination step utilizes robust

chemistry suitable for gram-scale preparation.

Synthetic Workflow Visualization

The following flowchart illustrates the critical path from the starting aldehyde to the final 1-aryl library.

Figure 1: Convergent synthetic pathway for 1-aryl-6-isopropylisoquinolines utilizing the Pomeranz-Fritsch cyclization and N-oxide activation strategy.[2][3][4]

Experimental Protocols

Phase 1: Scaffold Synthesis (The "Hard" Chemistry)

Objective: Synthesis of this compound. Precursor Note: The starting material, 6-isopropylisoquinoline, is synthesized via the Pomeranz-Fritsch reaction using 3-isopropylbenzaldehyde. Note that this cyclization yields a mixture of 6- and 8-isopropyl isomers, which must be separated by flash column chromatography (typically 6-isomer elutes second on silica with Hexane/EtOAc) [1, 5].

Step A: N-Oxidation

Reaction: 6-Isopropylisoquinoline

-

Setup: Dissolve 6-isopropylisoquinoline (10.0 mmol, 1.71 g) in dichloromethane (DCM, 50 mL) in a round-bottom flask.

-

Addition: Cool to 0°C. Add meta-chloroperoxybenzoic acid (mCPBA, 77% max, 12.0 mmol, 1.2 eq) portion-wise over 15 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 3–5 hours. Monitor by TLC (DCM/MeOH 95:5). The N-oxide is significantly more polar than the starting material.

-

Workup:

-

Dilute with DCM (50 mL).

-

Wash with 1M NaOH (2 x 30 mL) to remove benzoic acid byproducts.

-

Wash with brine, dry over

, and concentrate in vacuo.

-

-

Yield: Expect >90% yield of an off-white solid. Use directly in the next step.

Step B: Chlorination (The Meisenheimer Rearrangement Variant)

Reaction:

-

Setup: Place the crude

-oxide (approx. 9.5 mmol) in a dry pressure tube or round-bottom flask equipped with a condenser. -

Reagent: Add phosphorus oxychloride (

, 20 mL) neat. -

Conditions: Heat to reflux (approx. 100°C) for 4–6 hours.

-

Mechanistic Insight: The oxygen attacks the phosphorus, creating an activated leaving group. Chloride ions then attack the C1 position (now highly electrophilic), restoring aromaticity and expelling the phosphate species [6].

-

-

Workup (Critical):

-

Cool the mixture to RT.

-

Remove excess

via rotary evaporation (use a caustic trap). -

Pour the residue slowly onto crushed ice/water with vigorous stirring.

-

Neutralize with saturated

or -

Extract with DCM (3 x 50 mL).

-

-

Purification: Flash chromatography (Hexane/EtOAc 9:1).

-

Validation: The product should appear as a white/pale yellow solid.

-

1H NMR Check: Look for the disappearance of the C1 proton (typically a singlet around

9.0-9.2 ppm in the parent isoquinoline).

-

Phase 2: Library Generation (Late-Stage Diversification)

Objective: Suzuki-Miyaura Coupling to install the 1-aryl group.

Protocol: General Cross-Coupling Procedure

Scale: 0.5 mmol (Parallel Synthesis Compatible)

| Component | Reagent | Equivalents | Role |

| Substrate | This compound | 1.0 eq | Electrophile |

| Coupling Partner | Aryl Boronic Acid ( | 1.5 eq | Nucleophile |

| Catalyst | 5 mol% | Catalyst | |

| Base | 3.0 eq | Activator | |

| Solvent | 1,4-Dioxane | 0.1 M conc.[2] | Medium |

Step-by-Step:

-

Inertion: Charge a reaction vial with the chloro-isoquinoline (103 mg, 0.5 mmol), aryl boronic acid (0.75 mmol), and Pd catalyst (20 mg). Cap and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous

(0.75 mL). -

Reaction: Heat to 90°C for 12–16 hours.

-

Optimization Note: For sterically hindered boronic acids, switch to

/ S-Phos or increase temperature to 110°C in Toluene/Water [12].

-

-

Workup:

-

Filter through a pad of Celite (removes Pd black).

-

Dilute with EtOAc, wash with water and brine.

-

Concentrate.

-

-

Purification: Semi-preparative HPLC or Flash Chromatography (Gradient: 0-30% EtOAc in Hexanes).

Quality Control & Data Analysis

Expected Analytical Signatures

To validate the structure of 1-(4-methoxyphenyl)-6-isopropylisoquinoline (Example Target), look for these signals:

| Region | Signal Type | Chemical Shift ( | Assignment |

| Aromatic (Core) | Doublet | ~8.50 | C3-H (Isoquinoline ring) |

| Aromatic (Core) | Doublet | ~7.60 | C4-H (Isoquinoline ring) |

| Aromatic (Link) | Multiplet | 7.00 - 8.00 | Aryl protons (Integration depends on Ar) |

| Aliphatic | Septet | ~3.05 | Isopropyl CH ( |

| Aliphatic | Doublet | ~1.35 | Isopropyl |

| Substituent | Singlet | ~3.80 | Methoxy (if using 4-OMe-Ph) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step A) | Incomplete N-oxidation | Add 0.5 eq more mCPBA; ensure reagent quality (mCPBA degrades). |

| Regioisomers in Step A | Starting material impure | Ensure 6-isopropyl vs 8-isopropyl isomers were separated after Pomeranz-Fritsch cyclization. |

| No Reaction (Suzuki) | Catalyst poisoning / | Degas solvents thoroughly (freeze-pump-thaw or sparging). Switch to |

| Protodeboronation | Boronic acid instability | Use Boronic Esters (pinacol) or add excess boronic acid. Lower temp to 80°C. |

| Homocoupling (Ar-Ar) | Oxygen presence | Strictly exclude air. Reduce catalyst loading. |

References

-

Pomeranz-Fritsch Synthesis of Isoquinolines. Quimica Organica. Retrieved from

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Retrieved from

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube Protocol Demonstration. Retrieved from

-

Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PubMed Central. Retrieved from

-

Pomeranz–Fritsch reaction. Wikipedia. Retrieved from

-

1-Chloro-6-methoxyisoquinoline Synthesis (Analogous Protocol). BenchChem. Retrieved from

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation. Stanford University. Retrieved from

-

Synthesis of Quinolyl and Isoquinolyl Heteroarylamines Using Palladium-Catalyzed Suzuki Cross-Coupling Reaction. ResearchGate. Retrieved from

-

Pomeranz-Fritsch Isoquinoline Synthesis. Chem-Station. Retrieved from

-

Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. Google Patents. Retrieved from

-

Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Royal Society of Chemistry. Retrieved from

Sources

- 1. 1-Chloro-6-methoxyisoquinoline | 132997-77-4 | Benchchem [benchchem.com]

- 2. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

step-by-step guide to the Vilsmeier-Haack formylation of isoquinolines

[1][2]

Executive Summary

The introduction of a formyl group (-CHO) onto the isoquinoline scaffold is a pivotal transformation in the synthesis of alkaloids, antiviral agents, and kinase inhibitors. While the Vilsmeier-Haack (VH) reaction is the industry standard for formylating electron-rich aromatics, its application to isoquinolines presents unique challenges due to the electron-deficient nature of the pyridine ring.

This guide details a robust, field-proven protocol for the C-formylation of activated isoquinolines (bearing electron-donating groups such as -OH, -OR, or -NR

Mechanistic Insight & Reaction Design

The Challenge of the Substrate

Unsubstituted isoquinoline is resistant to electrophilic aromatic substitution (EAS) because the electronegative nitrogen atom deactivates the ring system. Successful VH formylation requires activation :

-

Substrate Requirement: The isoquinoline must possess an Electron-Donating Group (EDG) (e.g., -OMe, -OH) typically at the C-5, C-6, C-7, or C-8 positions.

-

Regioselectivity: The formyl group is generally directed ortho or para to the EDG. For 5-substituted isoquinolines, C-4 formylation is often observed due to the combined directing effects and the relative stability of the transition state.

The Vilsmeier Reagent (Chloroiminium Ion)

The active electrophile is not the starting material but the in situ generated chloroiminium ion . Its formation is highly exothermic. Failure to control temperature at this stage leads to reagent decomposition (charring) and "thermal runaway," a common cause of low yields in scaled-up medicinal chemistry campaigns.

Pathway Visualization

The following diagram illustrates the formation of the electrophile and the subsequent attack on an activated isoquinoline (modeled here as 5-methoxyisoquinoline directing to C-4).

Figure 1: Mechanistic pathway from reagent formation to hydrolytic workup.

Pre-Reaction Planning & Safety

Critical Safety Hazards

-

Phosphorus Oxychloride (POCl

): Reacts violently with moisture to produce phosphoric acid and HCl gas. Fatal if inhaled. All operations must occur in a properly functioning fume hood. -

Thermal Runaway: The mixing of DMF and POCl

is significantly exothermic. Never mix these reagents rapidly at room temperature.

Reagent Quality

-

DMF: Must be anhydrous (<0.05% water). Water destroys POCl

, consuming stoichiometry and generating excess acid. -

POCl

: Should be clear/colorless. Yellow/orange coloration indicates decomposition; distill prior to use if necessary.

Experimental Protocol: Step-by-Step

Target Scale: 10 mmol (approx. 1.5 - 2.0 g of substrate) Standard Substrate: 5-Methoxyisoquinoline (or similar activated analog)

Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)

-

Setup: Flame-dry a 50 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Add anhydrous DMF (5.0 equiv, ~4 mL) to the RBF.

-

Cooling: Submerge the flask in an ice/salt bath to reach 0 °C .

-

POCl

Addition: Charge POCl-

Checkpoint: The solution may turn pale yellow and become viscous. Ensure internal temperature does not exceed 5 °C.

-

Wait: Stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

-

Phase 2: Formylation (The "Hot" Phase)

-

Substrate Preparation: Dissolve the Isoquinoline substrate (1.0 equiv) in a minimum volume of anhydrous DMF (2–3 mL).

-

Addition: Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature (RT).

-

Optimization Note: For highly deactivated systems, heat the reaction block to 60–80 °C for 2–4 hours. Monitor by TLC or LC-MS.

-

Endpoint: Look for the disappearance of the starting material peak (M+H) and the appearance of the iminium intermediate (often unstable on LCMS) or the aldehyde (if hydrolyzed on column).

-

Phase 3: Quench and Isolation[1]

-

Quench: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. The mixture will be acidic.

-

Hydrolysis (Critical Step): Neutralize the solution to pH ~7.0 using saturated aqueous Sodium Acetate (NaOAc) or Sodium Carbonate (Na

CO-

Why? The iminium intermediate requires water to hydrolyze to the aldehyde.[1] A highly acidic environment can retard this hydrolysis or protonate the isoquinoline nitrogen, making extraction difficult.

-

Stirring: Stir the aqueous mixture for 1 hour at RT to ensure full conversion of the iminium species to the aldehyde.

-

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL) or DCM.

-

Purification: Wash combined organics with brine, dry over Na

SO

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Moisture in DMF/Apparatus | Use freshly distilled DMF; flame-dry glassware. |

| Starting Material Recovered | Temperature too low | Increase reaction temperature to 70–90 °C after addition. |

| Tarry/Black Crude | Exotherm during POCl | Slow down addition rate; ensure T < 5 °C during mixing. |

| Chlorinated Side-Product | Over-reaction / High Temp | Reduce POCl |

| No Aldehyde (Iminium persists) | Incomplete Hydrolysis | Increase stirring time during aqueous quench; ensure pH is neutralized (6–7). |

Workflow Visualization

The following flowchart summarizes the operational sequence, emphasizing the critical temperature transitions.

Figure 2: Operational workflow for the Vilsmeier-Haack formylation.

References

-

Vilsmeier, A. & Haack, A. (1927).[1][2][3] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.[1][3]

-

Meth-Cohn, O. & Stanforth, S. P. (1991).[1] "The Vilsmeier–Haack Reaction."[4][1][2][3][5][6][7][8][9][10] Comprehensive Organic Synthesis, 2, 777–794.[1]

-

Jones, G. & Stanforth, S. P. (2000).[1] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 56, 355–686.[1]

-

Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Recent Literature."

-

PubChem. "Phosphorus Oxychloride - Safety and Hazards."

Sources

- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jk-sci.com [jk-sci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

Application Notes and Protocols for the Investigation of 1-Chloro-6-isopropylisoquinoline in Organic Electronic Materials Research

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 1-Chloro-6-isopropylisoquinoline in the field of organic electronic materials. While direct applications of this specific molecule in organic electronics are not yet extensively documented, its structural similarity to other isoquinoline derivatives that have shown promise in this area makes it a compelling candidate for investigation.[1][2][3] This guide will, therefore, present a scientifically grounded, hypothetical framework for its synthesis, characterization, and integration into organic electronic devices such as Organic Light-Emitting Diodes (OLEDs). The protocols provided are based on established methodologies for the broader class of isoquinoline-based materials.[4][5]

Introduction: The Rationale for Investigating this compound

The field of organic electronics continues to be driven by the synthesis of novel organic semiconductors for applications in devices like OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6] Quinoline and its isomer, isoquinoline, are heterocyclic aromatic compounds that have garnered significant interest as building blocks for these materials.[3] Their rigid, planar structure and inherent electronic properties make them suitable for facilitating charge transport and luminescence.[7][8]

This compound is a derivative of isoquinoline that presents several features of interest for organic electronics:

-

The Isoquinoline Core: The fundamental isoquinoline structure provides a robust, electron-deficient aromatic system that can be functionalized to tune its electronic and physical properties.[4]

-

The Chloro Substituent at Position 1: The presence of a chlorine atom at the C-1 position offers a reactive site for further chemical modification, allowing for the synthesis of more complex molecules.[5] This position is also known to influence the electronic properties of the isoquinoline ring.

-